molecular formula C16H20N4O3S B12162977 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one

Cat. No.: B12162977
M. Wt: 348.4 g/mol
InChI Key: XKYOGEGGJQINQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group, linked to a phenylpyridazinone core, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of 4-(methylsulfonyl)piperazine with a suitable halomethyl derivative, followed by cyclization with a phenylpyridazinone precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the alkylation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like triethylamine (TEA).

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand for studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring and phenylpyridazinone core are key structural features that facilitate these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-(methylsulfonyl)piperazine derivatives
  • Phenylpyridazinone analogs

Uniqueness

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenylpyridazin-3(2H)-one stands out due to its unique combination of a methylsulfonyl-substituted piperazine ring and a phenylpyridazinone core. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C16H20N4O3S/c1-24(22,23)19-11-9-18(10-12-19)13-20-16(21)8-7-15(17-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3

InChI Key

XKYOGEGGJQINQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.